Superior Aqueous Solubility vs. Free Base
The hydrochloride salt of 2,2-dimethyl-2H-chromen-6-amine exhibits a significantly higher aqueous solubility compared to its free base counterpart. Vendor specification data confirms that the salt form achieves a solubility of ≥ 100 mg/mL in water . In contrast, the free base is predicted to have low aqueous solubility, consistent with its computed LogP of 2.6 and the general behavior of chromene amines [1]. This difference is critical for experimental reproducibility in aqueous media.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥ 100 mg/mL (in H2O) |
| Comparator Or Baseline | Free base: predicted low solubility (XLogP3 = 2.6) [1] |
| Quantified Difference | ≥ 100 mg/mL vs. low solubility |
| Conditions | Vendor specification (Ambeed) for salt; PubChem computed LogP for free base. |
Why This Matters
Enables direct use in aqueous biological assays and reaction conditions without co-solvents, reducing formulation complexity and potential artifacts.
- [1] PubChem. (2026). 2,2-Dimethyl-2H-chromen-6-amine. CID 10080881. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10080881 View Source
